2-Methyl-d3-2-propyl-1,3-propanediol

Description

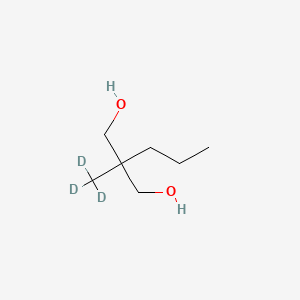

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-2-(trideuteriomethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZZUPJFERSVRN-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849617 | |

| Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185023-23-7 | |

| Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-d3-2-propyl-1,3-propanediol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Precision Bioanalysis

In the landscape of modern pharmaceutical development and clinical diagnostics, the demand for analytical precision is paramount. 2-Methyl-d3-2-propyl-1,3-propanediol, a deuterated analog of 2-methyl-2-propyl-1,3-propanediol, represents a critical tool in achieving this precision. While structurally and functionally similar to its unlabeled counterpart—a known precursor and metabolite of drugs like carisoprodol and meprobamate—the introduction of a stable isotopic label (deuterium) on the methyl group transforms this molecule into an ideal internal standard for mass spectrometry-based bioanalysis.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis considerations, and its pivotal application in isotope dilution mass spectrometry for enhancing the accuracy and reliability of quantitative analytical methods.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are nearly identical to its non-deuterated form, with the primary distinction being its molecular weight due to the presence of three deuterium atoms. The properties of the unlabeled compound, 2-Methyl-2-propyl-1,3-propanediol, serve as a reliable reference.

| Property | Value | Source(s) |

| Chemical Name | 2-(Methyl-d3)-2-propylpropane-1,3-diol | [3] |

| Synonyms | 2-Methyl-d3-2-propylpropane-1,3-diol | [3] |

| CAS Number | 1185023-23-7 | [3] |

| Molecular Formula | C₇H₁₃D₃O₂ | [3] |

| Molecular Weight | 135.2 g/mol | [3] |

| Appearance | White to off-white solid/flakes | [4][5] |

| Melting Point | 56-60 °C (for unlabeled) | [4][5] |

| Boiling Point | ~230 °C at 753 mmHg (for unlabeled) | [4] |

| Solubility | Soluble in water, methanol, chloroform | Inferred from diol structure |

Note: Physical properties such as melting and boiling points are cited for the non-deuterated analog (CAS 78-26-2) and are expected to be very similar for the deuterated version.

The core structure, featuring two primary hydroxyl groups, dictates its reactivity, making it amenable to esterification and etherification reactions.[1] This bifunctional nature is central to its role as a precursor in the synthesis of dicarbamate drugs.[1]

Synthesis and Isotopic Labeling

The synthesis of the unlabeled 2-methyl-2-propyl-1,3-propanediol backbone is typically achieved through methods like aldol addition followed by hydrogenation.[6] The introduction of the trideuteromethyl (-CD₃) group is a critical step that can be accomplished through various established methodologies for deuterium labeling.

A plausible synthetic strategy involves the use of a deuterated Grignard reagent, such as trideuteromethyl magnesium bromide (CD₃MgBr), reacting with a suitable ketone precursor.[7] This approach ensures the precise and stable incorporation of the deuterium label at the desired methyl position. Another potential route is catalytic H/D exchange, where C-H bonds can be converted to C-D bonds using a catalyst in a deuterium-rich medium like D₂O.[8][9]

Caption: Conceptual Grignard reaction for -CD₃ group incorporation.

Core Application: Isotope Dilution Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) .[10] IDMS is the gold standard for high-accuracy quantitative analysis, particularly in complex biological matrices like plasma, urine, or whole blood.[1][11]

The Principle of IDMS

IDMS operates by adding a known quantity of an isotopically labeled version of the analyte (the internal standard) to a sample.[12][13] The labeled standard is chemically identical to the native analyte and therefore behaves identically during sample extraction, processing, and chromatographic separation.[2] Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.

A mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of added internal standard, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy, effectively correcting for matrix effects and variations in instrument response.[1][12]

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Quantitative Analysis of Carisoprodol/Meprobamate

As this compound is a precursor/metabolite of carisoprodol and meprobamate, it can serve as a valuable internal standard for their quantification. The following is a representative protocol for the analysis of meprobamate in human plasma using LC-MS/MS.

Objective: To accurately quantify meprobamate in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Human Plasma (K₂EDTA)

-

Meprobamate certified reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid

-

Deionized Water

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of meprobamate and the IS in methanol.

-

Calibration Standards & Quality Controls (QCs): Serially dilute the meprobamate stock solution with a blank plasma/methanol mixture to create calibration standards ranging from 0.5 to 50 mg/L. Prepare QCs at low, medium, and high concentrations similarly.

-

Internal Standard Spiking Solution (10 mg/L): Dilute the IS stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS spiking solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient starting from 5% B, ramping to 95% B, and re-equilibrating.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

Meprobamate Transition: e.g., Q1: 219.2 -> Q3: 158.1

-

IS Transition: e.g., Q1: 136.2 -> Q3: 75.1 (hypothetical transition for the standard itself, ideally a deuterated metabolite standard would be used)

-

5. Data Analysis

-

Integrate the peak areas for the meprobamate and IS MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Meprobamate) / (Peak Area of IS).

-

Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.

-

Determine the concentration of meprobamate in the unknown samples and QCs by interpolating their PAR values from the linear regression of the calibration curve.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the non-deuterated analog, 2-Methyl-2-propyl-1,3-propanediol, the following precautions should be observed.[14][15]

-

Handling: Wash hands thoroughly after handling. Use in a well-ventilated area and avoid generating dust. Avoid contact with eyes, skin, and clothing.[3][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyewear, gloves, and lab coat.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container.[14]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]

-

Skin: Flush skin with plenty of water. Remove contaminated clothing.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14]

-

Always consult the specific Safety Data Sheet provided by the supplier for the most accurate and detailed safety information.

Conclusion

This compound is a specialized chemical reagent whose value lies not in its direct biological activity, but in its ability to empower researchers to achieve the highest levels of accuracy in bioanalytical testing. By leveraging the principles of isotope dilution, this compound serves as an indispensable internal standard for mass spectrometric quantification of related pharmaceutical compounds. Its application underscores a fundamental principle in modern drug development and clinical chemistry: that precise and reliable measurement is the bedrock upon which safe and effective therapeutic monitoring is built.

References

-

Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 105–114. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

-

Musshoff, F., et al. (2009). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Journal of Analytical Toxicology, 33(5), 278-283. Available at: [Link]

-

PubMed. (2009). Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. Available at: [Link]

-

Britannica. (2023). Isotope dilution. Available at: [Link]

-

Wikipedia. (n.d.). Isotope dilution. Available at: [Link]

- Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing. (n.d.).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Available at: [Link]

-

Pearson. (2024). Show how to make these deuterium-labeled compounds, using CD3MgBr.... Available at: [Link]

-

ResearchGate. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Available at: [Link]

-

National Institutes of Health. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Available at: [Link]

-

Chem-Station. (2015). Deuterium Labeling Reaction. Available at: [Link]

Sources

- 1. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | CAS No: 1185023-23-7 [aquigenbio.com]

- 4. 2-メチル-2-プロピル-1,3-プロパンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 7. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. A rapid quantitative method of carisoprodol and meprobamate by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 12. osti.gov [osti.gov]

- 13. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-d3-2-propyl-1,3-propanediol (CAS Number: 1185023-23-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Partner in Pharmacokinetic Analysis

In the landscape of pharmaceutical development, the precision of analytical methodologies is paramount. 2-Methyl-d3-2-propyl-1,3-propanediol, a deuterated analog of 2-methyl-2-propyl-1,3-propanediol, serves as a critical tool in achieving this precision. While its non-labeled counterpart is a known precursor to the muscle relaxant carisoprodol and possesses intrinsic sedative and anticonvulsant properties, the strategic incorporation of deuterium atoms transforms this molecule into an indispensable internal standard for bioanalytical studies.[1][2] This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its vital role in enhancing the accuracy of drug metabolism and pharmacokinetic (DMPK) studies.

Physicochemical Properties and Identification

The introduction of deuterium atoms into the methyl group of 2-methyl-2-propyl-1,3-propanediol results in a molecule with nearly identical chemical properties to the parent compound but with a distinct mass. This subtle yet significant difference is the cornerstone of its utility as an internal standard.

| Property | This compound | 2-Methyl-2-propyl-1,3-propanediol |

| CAS Number | 1185023-23-7 | 78-26-2 |

| Molecular Formula | C₇H₁₃D₃O₂ | C₇H₁₆O₂ |

| Molecular Weight | 135.22 g/mol | 132.20 g/mol |

| Appearance | White to off-white solid | White crystalline solid[3] |

| Melting Point | Not specified, but expected to be similar to the non-deuterated form. | 57-59 °C |

| Boiling Point | Not specified, but expected to be similar to the non-deuterated form. | 253-258 °C |

| Solubility | Soluble in methanol and other organic solvents. | Soluble in water, alcohol, and ether. |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of three deuterium atoms, typically on the methyl group. While specific proprietary synthesis methods may vary between manufacturers, a general conceptual pathway can be inferred from standard organic synthesis and deuteration techniques.

A plausible synthetic approach involves the use of a deuterated methylating agent. For instance, starting with a suitable precursor, a Grignard reaction with deuterated methyl magnesium iodide (CD₃MgI) could be employed to introduce the trideuterated methyl group. Subsequent functional group manipulations would then lead to the final diol structure.

Caption: Conceptual synthesis pathway for this compound.

The Critical Role in Drug Development: An Ideal Internal Standard

The primary and most significant application of this compound is as an internal standard in quantitative bioanalysis, particularly for the muscle relaxant carisoprodol and its active metabolite, meprobamate.[1][4]

Why Deuterated Standards are the Gold Standard

In DMPK studies, accurate quantification of a drug and its metabolites in biological matrices (e.g., plasma, urine) is crucial for understanding its absorption, distribution, metabolism, and excretion.[5] Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered best practice for several reasons:[6][7]

-

Co-elution with the Analyte: The deuterated standard has nearly identical chromatographic behavior to the non-labeled analyte, meaning they elute at the same time from the LC column.

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because the SIL internal standard is chemically identical, it experiences the same matrix effects as the analyte, allowing for accurate correction.

-

Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction and preparation will be mirrored by a proportional loss of the internal standard, ensuring that the ratio of analyte to internal standard remains constant.

Caption: A typical bioanalytical workflow utilizing a deuterated internal standard.

Analytical Methodologies and Validation

The development and validation of a bioanalytical method using this compound as an internal standard must adhere to strict regulatory guidelines.[2]

Experimental Protocol: Quantification of Carisoprodol in Human Plasma

The following is a representative, generalized protocol for the quantification of carisoprodol in human plasma using its deuterated precursor as an internal standard.

1. Preparation of Stock Solutions and Calibration Standards:

- Prepare a stock solution of carisoprodol and this compound (as a precursor to the deuterated carisoprodol standard, or using a commercially available deuterated carisoprodol) in methanol.

- Prepare a series of calibration standards by spiking blank human plasma with known concentrations of carisoprodol.

- Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

- Vortex briefly to mix.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

- LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- MRM Transitions:

- Carisoprodol: Precursor ion > Product ion (e.g., m/z 261.2 > 176.1)

- Deuterated Carisoprodol: Precursor ion > Product ion (e.g., m/z 264.2 > 179.1)

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of carisoprodol to the internal standard against the nominal concentration of the calibration standards.

- Determine the concentration of carisoprodol in the QC and unknown samples using the regression equation from the calibration curve.

Conclusion

This compound is a powerful yet often unseen tool in the arsenal of the drug development scientist. Its value lies not in its own pharmacological activity, but in its ability to ensure the accuracy and reliability of pharmacokinetic data for its non-deuterated counterparts and their derivatives. By serving as a robust internal standard, it enables researchers to make confident, data-driven decisions throughout the drug discovery and development pipeline, ultimately contributing to the creation of safer and more effective medicines.

References

-

Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards. Journal of Analytical Toxicology. [Link]

-

Development and Validation of Bioanalytical Method for the Estimation of Carisoprodol in Human Plasma using LC-MS/MS. Asian Journal of Pharmaceutical Analysis. [Link]

-

Development and Validation of Bioanalytical Method for the Estimation of Carisoprodol in Human Plasma using LC-MS/MS. Asian Journal of Pharmaceutical Analysis. [Link]

-

Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults. Human & Experimental Toxicology. [Link]

-

2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. [Link]

-

2-Methyl-2-propylpropane-1,3-diol. PubChem. [Link]

-

2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. EapearlChem. [Link]

-

2-Methyl-1,3-Propanediol | Supplier & Distributor | CAS 2163-42-0. Wego Chemical Group. [Link]

-

2-Methyl-1,3-Propanediol (MP Diol). Relic Chemicals. [Link]

-

Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. SciSpace. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

Synthesis of Deuterated Materials. Oak Ridge National Laboratory. [Link]

-

Synthesis of 2-methyl-1,3-propanediol. PrepChem.com. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

Analysis of deuteron NMR spectrum in propanediol for polarization measurement. SciSpace. [Link]

-

How Is Deuterium Used In NMR?. YouTube. [Link]

-

Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]

Sources

- 1. Quantitative analysis of carisoprodol and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajpaonline.com [ajpaonline.com]

- 3. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

Introduction: The Significance of Isotopic Labeling in Drug Development

An in-depth technical guide on the synthesis of 2-Methyl-d3-2-propyl-1,3-propanediol, designed for researchers, scientists, and drug development professionals.

Isotopically labeled compounds, such as this compound, are indispensable tools in modern pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium, provides a subtle yet powerful modification that can significantly influence a molecule's metabolic fate without altering its fundamental pharmacological properties. This "deuterium advantage" is leveraged in several key areas:

-

Metabolic Probing: Deuterated analogs serve as tracers in pharmacokinetic studies to elucidate metabolic pathways and identify drug metabolites. The mass difference allows for easy detection and quantification by mass spectrometry.

-

Improving Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This kinetic isotope effect can slow down metabolic processes that involve C-H bond cleavage, leading to improved drug stability, reduced metabolic clearance, and potentially enhanced therapeutic efficacy.

-

Quantitative Analysis: Deuterated compounds are widely used as internal standards in bioanalytical assays, ensuring accurate quantification of the parent drug in complex biological matrices.

2-Methyl-2-propyl-1,3-propanediol is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the anxiolytic drug meprobamate. The targeted deuteration of the methyl group in this molecule provides a valuable tool for studying the metabolism and pharmacokinetics of meprobamate and related compounds.

This guide provides a detailed, research-grade protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step process, starting from commercially available diethyl propylmalonate. This strategy involves the introduction of the deuterated methyl group via a Grignard reaction, followed by the reduction of the resulting ester to the desired 1,3-diol.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of the Intermediate Ester via Grignard Reaction

The first step involves the reaction of diethyl propylmalonate with methyl-d3-magnesium iodide (CD3MgI). The Grignard reagent adds to one of the ester carbonyls, leading to the formation of an intermediate which, after workup, yields the desired β-keto ester.

Reaction:

Diethyl Propylmalonate + CD3MgI → Intermediate Ester

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl Propylmalonate | 202.25 | 10.1 g | 0.05 mol |

| Methyl-d3-iodide (CD3I) | 144.96 | 7.97 g | 0.055 mol |

| Magnesium Turnings | 24.31 | 1.34 g | 0.055 mol |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |

| Saturated NH4Cl solution | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

A 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.34 g, 0.055 mol).

-

The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

A solution of methyl-d3-iodide (7.97 g, 0.055 mol) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the CD3I solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started, the remaining CD3I solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

A solution of diethyl propylmalonate (10.1 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.

-

The solution of diethyl propylmalonate is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

-

Workup and Isolation:

-

The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate ester.

-

Part 2: Reduction of the Intermediate Ester to this compound

The final step is the reduction of the ester group in the intermediate to the corresponding primary alcohol, yielding the target 1,3-diol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

Reaction:

Intermediate Ester + LiAlH4 → this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Intermediate Ester | - | ~0.05 mol | ~0.05 mol |

| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 3.8 g | 0.1 mol |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Water | 18.02 | 3.8 mL | - |

| 15% NaOH solution | - | 3.8 mL | - |

| Water | 18.02 | 11.4 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Reduction:

-

A 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (3.8 g, 0.1 mol) and 100 mL of anhydrous diethyl ether.

-

The crude intermediate ester, dissolved in 100 mL of anhydrous diethyl ether, is added dropwise to the LiAlH4 suspension at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

-

-

Workup and Purification (Fieser method):

-

The reaction is carefully quenched by the sequential, dropwise addition of:

-

3.8 mL of water

-

3.8 mL of 15% aqueous sodium hydroxide solution

-

11.4 mL of water

-

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by distillation or recrystallization from a suitable solvent.

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will be similar to the non-deuterated analog, but the singlet corresponding to the methyl group will be absent. The propyl group and the two CH₂OH groups will show characteristic signals. |

| ¹³C NMR | The spectrum will show the expected number of carbon signals. The signal for the deuterated methyl group (CD₃) will be a multiplet due to C-D coupling and will be significantly less intense than a CH₃ signal. |

| Mass Spec | The molecular ion peak will be observed at m/z corresponding to the mass of the deuterated compound (C₇H₁₃D₃O₂). The isotopic enrichment can also be determined. |

| IR Spec | The spectrum will show a broad O-H stretching band around 3300 cm⁻¹ and C-H stretching bands around 2900 cm⁻¹. The C-D stretching vibrations will be observed at a lower frequency (around 2200-2100 cm⁻¹) compared to C-H stretches. |

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).

-

Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a powerful reducing agent that also reacts violently with water. The quenching procedure must be performed with extreme caution, especially on a large scale.

-

Diethyl Ether: Diethyl ether is highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Conclusion

The synthesis of this compound presented here provides a reliable and scalable method for the preparation of this valuable isotopically labeled compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this material for use in a wide range of applications in drug metabolism, pharmacokinetics, and bioanalytical chemistry. The principles outlined in this guide can also be adapted for the synthesis of other deuterated analogs, highlighting the versatility of this synthetic strategy.

References

-

Title: Synthesis of Meprobamate from 2-Methyl-2-propyl-1,3-propanediol Source: Journal of Chemical Education URL: [Link]

-

Title: A mild and selective reduction of esters to alcohols: lithium borohydride/ Amberlyst-15, a reusable catalyst Source: RSC Advances URL: [Link]

-

Title: Grignard Reagents: New Developments Source: Wiley Online Library URL: [Link]

A Technical Guide to the Procurement and Application of 2-Methyl-d3-2-propyl-1,3-propanediol for Analytical and Pharmaceutical Research

Abstract

This guide provides an in-depth technical overview of 2-Methyl-d3-2-propyl-1,3-propanediol, a critical deuterated internal standard for quantitative bioanalysis. Primarily targeting researchers, scientists, and drug development professionals, this document details the strategic selection of suppliers, outlines rigorous quality control protocols for incoming material verification, and describes its principal application in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of its unlabeled analogue, 2-methyl-2-propyl-1,3-propanediol, a metabolite of the therapeutic agent meprobamate.[1] The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Critical Role of a Deuterated Internal Standard

This compound (CAS No. 1185023-23-7) is the stable isotope-labeled (SIL) analogue of 2-methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2).[2][3][4] The parent compound is a primary metabolite of several therapeutic agents, including the anxiolytic meprobamate and the muscle relaxant carisoprodol.[1] In quantitative bioanalytical assays, particularly those employing mass spectrometry, the use of a SIL internal standard is the gold standard for achieving accuracy and precision.[5]

Deuterated standards are nearly chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[5][6] This co-elution and similar ionization response allow the SIL standard to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument drift.[6][7][8] The mass difference, conferred by the deuterium atoms, allows the mass spectrometer to differentiate and independently measure the analyte and the internal standard, leading to highly reliable quantification.[8]

Key Compound Properties:

| Property | This compound | 2-Methyl-2-propyl-1,3-propanediol (Analyte) |

| CAS Number | 1185023-23-7[2][3] | 78-26-2[4][9] |

| Molecular Formula | C₇H₁₃D₃O₂[2] | C₇H₁₆O₂[4][9] |

| Molecular Weight | 135.22 g/mol [2][3] | 132.20 g/mol [1][4] |

| Synonyms | 2-Propyl-2-(trideuteriomethyl)propane-1,3-diol[3] | 2,2-Bis(hydroxymethyl)pentane[10] |

Supplier Selection and Qualification: Ensuring Analytical Integrity

The quality of the deuterated internal standard is paramount to the integrity of the entire analytical method. A substandard material can introduce significant errors. Therefore, a rigorous supplier qualification process is essential.

Identifying Reputable Suppliers

Several reputable suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds for research purposes. When sourcing this compound, consider vendors known for their robust quality management systems and comprehensive analytical documentation.

Table of Potential Suppliers:

| Supplier | Product Code Example | Noteworthy Attributes |

| LGC Standards | TRC-M320592[3] | Provides high-quality reference standards with detailed Certificates of Analysis. |

| Santa Cruz Biotechnology, Inc. | sc-216447 | Offers a range of biochemicals for research use, often with lot-specific data available.[2] |

| CymitQuimica (distributor for TRC) | TR-M320592[11] | European distributor providing access to Toronto Research Chemicals (TRC) products. |

The Certificate of Analysis (CoA): A Critical Evaluation

The Certificate of Analysis is the most critical document for qualifying a new lot of internal standard. Do not proceed with experimental work until the CoA has been thoroughly reviewed and approved.

Key Parameters to Scrutinize on the CoA:

-

Chemical Purity: This is typically determined by HPLC or GC. A purity of >98% is highly recommended to avoid interference from impurities.

-

Isotopic Purity (or Isotopic Enrichment): This value, determined by mass spectrometry, indicates the percentage of the material that is the desired deuterated compound. An isotopic enrichment of ≥98% is crucial to minimize "crosstalk" — where the signal from the unlabeled analyte contributes to the internal standard's signal, or vice-versa.[6]

-

Identity Confirmation: The CoA must provide evidence of structural confirmation, typically via ¹H-NMR and Mass Spectrometry, ensuring the correct compound has been synthesized.

Incoming Quality Control: Laboratory Verification

Upon receipt, it is best practice to perform in-house verification of the material, even from a qualified vendor. This provides a secondary check and ensures the material has not degraded during shipping.

Protocol: Identity and Purity Verification by LC-MS

This protocol confirms the mass and estimates the purity of the incoming this compound.

Methodology:

-

Standard Preparation: Prepare a ~1 mg/mL stock solution of the deuterated standard in methanol. Further dilute to a working concentration of ~1 µg/mL in 50:50 methanol:water.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Full Scan):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50-300.

-

Expected Ion: Look for the protonated molecule [M+H]⁺ at approximately m/z 136.2. Also, check for adducts like the sodium adduct [M+Na]⁺.

-

-

Data Analysis:

-

Confirm the presence of the main peak at the expected retention time with the correct mass-to-charge ratio.

-

Assess the purity by integrating the area of the primary peak relative to all other peaks in the chromatogram. The main peak should represent >98% of the total ion current.

-

Application Workflow: Quantification of Meprobamate Metabolite in a Biological Matrix

The primary application of this compound is as an internal standard for the quantification of its unlabeled analogue in biological samples (e.g., plasma, urine) during pharmacokinetic or toxicological studies of meprobamate.[12][13]

Experimental Workflow Diagram

The following diagram illustrates a typical bioanalytical workflow using the deuterated internal standard.

Caption: Bioanalytical workflow for metabolite quantification.

Rationale for Workflow Steps

-

Step 2 (Spiking IS): The internal standard is added early in the process to account for any analyte loss during subsequent steps (precipitation, transfer).[7]

-

Step 3 (Protein Precipitation): This is a common sample cleanup technique that removes large proteins from the plasma, which would otherwise interfere with the analysis and damage the LC column.[7]

-

Step 7 (MRM Detection): Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode in tandem mass spectrometry. It involves isolating a specific precursor ion (the analyte or IS) and then fragmenting it to produce a specific product ion. Monitoring this specific "transition" (precursor → product) drastically reduces background noise and improves quantification limits.

Table of Exemplary MRM Transitions:

| Compound | Precursor Ion [M+H]⁺ | Product Ion |

| 2-Methyl-2-propyl-1,3-propanediol | m/z 133.1 | m/z 75.1 (Loss of C₃H₆O) |

| This compound (IS) | m/z 136.2 | m/z 75.1 (Loss of C₃H₆O) |

Causality Note: The product ion for both the analyte and the internal standard is the same because the fragmentation occurs on a part of the molecule that does not contain the deuterium labels. This is a common and acceptable practice, as specificity is still achieved through the mass difference of the precursor ions.

Conclusion

The successful use of this compound as an internal standard hinges on a systematic approach that begins with diligent supplier selection and is followed by rigorous in-house quality verification. By integrating a high-purity, well-characterized deuterated standard into a validated bioanalytical workflow, researchers can achieve the highest levels of accuracy and reproducibility in their quantitative studies. This foundational work is indispensable for reliable drug development and clinical research, ensuring data integrity from the bench to the final report.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (URL: )

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide - Benchchem. (URL: )

- The Role of Internal Standards In Mass Spectrometry | SCION Instruments. (URL: )

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem. (URL: [Link])

-

2-Methyl-2-propyl-1,3-propanediol - Wikipedia. (URL: [Link])

-

The pharmacological properties of 2-methyl-2-n-propyl-1,3-propanediol dicarbamate (miltown), a new interneuronal blocking agent - PubMed. (URL: [Link])

-

Effect of 2-methyl, 2-n-propyl-1,3-propanediol dicarbamate (Miltown) on central nervous system - PubMed. (URL: [Link])

Sources

- 1. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methyl-2-propyl-1,3-Propandiol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. The pharmacological properties of 2-methyl-2-n-propyl-1,3-propanediol dicarbamate (miltown), a new interneuronal blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 2-methyl, 2-n-propyl-1,3-propanediol dicarbamate (Miltown) on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-d3-2-propyl-1,3-propanediol mass spectrum

An In-Depth Technical Guide to the Mass Spectrum of 2-Methyl-d3-2-propyl-1,3-propanediol

Introduction

This compound is the deuterated analogue of 2-methyl-2-propyl-1,3-propanediol, a simple alkyl diol that serves as a synthetic precursor and is an active metabolite of several pharmaceutical compounds, including the muscle relaxant Carisoprodol and the anxiolytic Meprobamate.[1][2] The incorporation of three deuterium atoms onto the methyl group creates a stable isotope-labeled internal standard (SIL-IS), an indispensable tool in modern quantitative mass spectrometry.

This guide provides a detailed technical overview of the mass spectral behavior of this compound. As a Senior Application Scientist, the objective is to move beyond mere data presentation and delve into the causal mechanisms behind its fragmentation, the logic of its application, and the protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for quantitative bioanalysis and metabolite identification, where the precision afforded by a reliable internal standard is paramount.

The use of deuterated internal standards is critical for correcting variations in analytical processes, such as sample extraction losses, matrix-induced ion suppression or enhancement, and instrument drift.[3][4] By co-eluting with the non-labeled analyte and exhibiting nearly identical chemical behavior, this compound provides a robust reference for accurate and precise quantification in complex biological matrices.[5] Understanding its fragmentation pattern is fundamental to developing selective and reliable analytical methods.

Physicochemical Properties

The structural and mass differences between the unlabeled and deuterated compound are foundational to its function. The deuterium atoms are strategically placed on the methyl group, a position not typically susceptible to back-exchange with hydrogen, ensuring isotopic stability during analysis.

| Property | 2-Methyl-2-propyl-1,3-propanediol | This compound |

| Chemical Structure | CH3-CH2-CH2-C(CH3)(CH2OH)2 | CH3-CH2-CH2-C(CD3)(CH2OH)2 |

| CAS Number | 78-26-2[1][6][7] | Not available |

| Molecular Formula | C₇H₁₆O₂[1][6][7] | C₇H₁₃D₃O₂ |

| Average Molecular Weight | 132.20 g/mol [6][7] | ~135.22 g/mol |

| Monoisotopic Mass | 132.11503 Da | 135.13386 Da |

Principles of Mass Spectrometric Analysis

The choice of ionization technique is dictated by the analytical goal. For elucidating fragmentation pathways, the high-energy, gas-phase technique of Electron Ionization (EI) is ideal. For quantitative applications, particularly in liquid chromatography-mass spectrometry (LC-MS), soft ionization techniques like Electrospray Ionization (ESI) are employed.

Ionization Techniques

-

Electron Ionization (EI): Typically used in conjunction with Gas Chromatography (GC-MS), EI bombards the molecule with high-energy electrons (70 eV), inducing extensive and reproducible fragmentation. This "hard" ionization technique is excellent for structural characterization, as the resulting fragment ions serve as a structural fingerprint. However, for alcohols, the molecular ion peak may be weak or entirely absent due to the instability of the initial radical cation.[8][9]

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation. It typically produces protonated molecules, [M+H]⁺, or adducts (e.g., [M+Na]⁺). This is the preferred method for quantitative LC-MS analysis, as it concentrates the ion signal in the molecular ion, maximizing sensitivity for techniques like Multiple Reaction Monitoring (MRM).

The Role of Deuterium Labeling

The three-dalton mass increase from the deuterium label allows the mass spectrometer to easily differentiate the internal standard from the native analyte.[5] Crucially, because deuterium and hydrogen have nearly identical chemical properties, the labeled and unlabeled compounds co-elute during chromatography and experience the same effects of ionization suppression or enhancement.[4] By adding a known quantity of the deuterated standard to every sample, any signal variation affecting the analyte will also affect the standard, allowing the ratio of their signals to be used for precise quantification.[10]

Electron Ionization (EI) Fragmentation Analysis

The fragmentation of this compound is driven by the stability of the resulting ions. The structure, featuring a quaternary carbon bonded to two hydroxymethyl groups, a propyl group, and a deuterated methyl group, dictates the primary cleavage sites.

The Molecular Ion

Upon EI, the molecule forms a radical cation, [C₇H₁₃D₃O₂]⁺•, with an expected mass-to-charge ratio (m/z) of 135. As is common for aliphatic alcohols, this molecular ion is unstable and may not be readily observed in the spectrum.[8] Its fragmentation proceeds primarily through cleavage of the carbon-carbon bonds adjacent to the central quaternary carbon, a form of α-cleavage.

Key Fragmentation Pathways

The most probable fragmentation events involve the loss of the largest or most stable radicals from the molecular ion. The positive charge is preferentially retained by the fragment containing the oxygen atoms, which can stabilize the charge through resonance.[8]

Caption: Primary EI fragmentation pathways of this compound.

-

Loss of a Propyl Radical (•C₃H₇): Cleavage of the propyl group from the central carbon is a highly favored pathway. This results in a stable, oxygen-containing cation at m/z 92 . This is a key diagnostic fragment, as its mass is shifted by +3 Da compared to the corresponding fragment (m/z 89) from the unlabeled compound, confirming the label is intact.

-

Loss of a Hydroxymethyl Radical (•CH₂OH): Cleavage of one of the C-CH₂OH bonds results in a fragment ion at m/z 104 . This fragment also contains the deuterium label and is shifted by +3 Da from the m/z 101 fragment seen in the unlabeled analogue.

-

Loss of a Deuterated Methyl Radical (•CD₃): The loss of the labeled methyl group results in a fragment at m/z 117 . This fragment is diagnostically important because its m/z value is identical to the fragment formed by the loss of an unlabeled methyl group (•CH₃) from the non-deuterated parent compound. This confirms the location of the label on the methyl group that was cleaved.

Comparative Fragmentation Data

The power of stable isotope labeling in structural analysis is evident when comparing the spectra of the labeled and unlabeled compounds.

| Fragmentation Event | Unlabeled Compound (m/z) | Labeled Compound (m/z) | Mass Shift (Da) |

| Molecular Ion [M]⁺• | 132 | 135 | +3 |

| Loss of Methyl [M - CH₃/CD₃]⁺ | 117 | 117 | 0 |

| Loss of Propyl [M - C₃H₇]⁺ | 89 | 92 | +3 |

| Loss of Hydroxymethyl [M - CH₂OH]⁺ | 101 | 104 | +3 |

Experimental Protocol: Acquiring the Mass Spectrum via GC-MS

This protocol outlines a general procedure for obtaining an EI mass spectrum. The specific parameters must be optimized for the instrument in use.

Caption: General experimental workflow for GC-EI-MS analysis.

Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a working concentration of approximately 10 µg/mL using ethyl acetate. The choice of solvent should be compatible with the GC system.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase temperature at 15°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Mass Range: m/z 40–200.

-

Application in Quantitative Bioanalysis (LC-MS/MS)

In its primary role as an internal standard, this compound is analyzed alongside its unlabeled analogue using LC-MS/MS, typically with an ESI source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which offers superior selectivity and sensitivity.

-

Parent Ion Selection: The protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1). For the analyte, this is m/z 133; for the internal standard, it is m/z 136 .

-

Collision-Induced Dissociation (CID): The selected parent ion is fragmented in the collision cell (Q2).

-

Fragment Ion Selection: A specific, stable, and abundant fragment ion is selected in the third quadrupole (Q3) for detection. Based on the EI data, a suitable fragment for the internal standard would be the one resulting from the loss of the propyl group, leading to the transition m/z 136 → 92 . This provides a clean and specific signal for quantification.

Conclusion

The mass spectrum of this compound is characterized by predictable fragmentation pathways originating from its quaternary carbon center. The strategic placement of the deuterium label produces distinct mass shifts in key fragment ions, which not only confirms the label's position but also provides the basis for its use as a highly effective internal standard. A thorough understanding of its EI fragmentation is crucial for developing robust and specific quantitative LC-MS/MS methods, ensuring the highest level of data integrity in pharmaceutical research and drug development.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.

- Ene, C. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. PubChem.

- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Wikipedia.

- ChemicalBook. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. ChemicalBook.

- NIST. (n.d.). 1,3-Propanediol, 2-methyl-2-propyl-. NIST Chemistry WebBook.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Chemistry Steps.

- Chemistry LibreTexts. (2023).

Sources

- 1. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

2-Methyl-d3-2-propyl-1,3-propanediol NMR analysis

An In-depth Technical Guide to the NMR Analysis of 2-Methyl-d3-2-propyl-1,3-propanediol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug development and metabolic research, isotopically labeled compounds are indispensable tools. This compound, the deuterated analogue of a metabolite of several therapeutic agents like meprobamate and carisoprodol, serves as a critical internal standard in pharmacokinetic and bioanalytical studies.[1] Its structural integrity and isotopic purity are paramount for generating reliable data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation and characterization of such molecules.[2] This guide provides a comprehensive, in-depth walkthrough of the complete NMR analysis of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow suitable for researchers, scientists, and drug development professionals.

Molecular Structure and the Impact of Deuterium Labeling

The first step in any NMR analysis is a thorough understanding of the target molecule's structure. This compound possesses a quaternary carbon center, a propyl group, two primary alcohol functionalities, and a strategically placed deuterated methyl group.

Caption: Molecular structure of this compound.

The substitution of protium (¹H) with deuterium (²H) in one methyl group has profound and predictable effects on the NMR spectra:

-

¹H NMR: The signal corresponding to the deuterated methyl group will be absent. This is the most direct initial confirmation of successful labeling.

-

¹³C NMR: The carbon of the CD₃ group will exhibit a lower signal intensity and will be split into a multiplet (typically a 1:1:1 triplet) due to one-bond coupling with deuterium (spin I=1). A slight upfield shift (isotope effect) may also be observed for this carbon and adjacent carbons.

-

²H NMR: A direct detection experiment will show a signal at the chemical shift corresponding to the deuterated methyl group, providing definitive proof of its presence.[3]

Experimental Workflow: From Sample to Spectrum

A high-quality spectrum is contingent upon meticulous sample preparation and a logically chosen sequence of NMR experiments. The workflow below represents a self-validating system, where each experiment builds upon the last to construct an unassailable structural proof.

Caption: Key HMBC correlations confirming the molecular backbone.

-

Crucial HMBC Correlations for Structural Proof:

-

Propyl Chain to Quaternary Carbon: The protons of the propyl CH₂ group adjacent to the quaternary center (~1.5 ppm) will show a correlation to the quaternary carbon signal (~40 ppm). This definitively links the propyl group to the central carbon.

-

Hydroxymethyl Protons to Quaternary Carbon: The protons of the CH₂OH groups (~3.6 ppm) will show a strong correlation to the quaternary carbon signal (~40 ppm), confirming their attachment.

-

Hydroxymethyl Protons to Deuterated Methyl Carbon: The CH₂OH protons (~3.6 ppm) should also show a correlation to the deuterated methyl carbon (~20 ppm), further solidifying the structure around the core.

-

Conclusion

The structural analysis of this compound via NMR spectroscopy is a systematic process. By logically progressing from 1D ¹H and ¹³C/DEPT experiments to 2D COSY, HSQC, and finally HMBC, a complete and unambiguous assignment of the molecular structure can be achieved. The absence of a key methyl signal in the ¹H spectrum provides immediate evidence of deuteration, while the comprehensive dataset from the full suite of experiments serves as a robust, self-validating confirmation of identity and purity, meeting the rigorous standards required in pharmaceutical and scientific research.

References

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Emory University. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

American Chemical Society. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of.... Retrieved from [Link]

-

SeRMN - NMR Service at UAB. (2015). Review: Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

ResearchGate. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. Retrieved from [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

-

EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

Navigating Complex Bioanalytical and Pharmacokinetic Landscapes: A Technical Guide to the Applications of Deuterated 2-Methyl-2-Propyl-1,3-Propanediol

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of deuterated 2-methyl-2-propyl-1,3-propanediol. This isotopically labeled compound serves as a critical tool in modern analytical chemistry and drug metabolism studies. This document will delve into the core principles behind its use, provide detailed experimental protocols, and offer insights into the interpretation of the data generated.

Introduction: The Significance of Isotopic Labeling

In the realm of pharmaceutical and biomedical research, the ability to trace, quantify, and understand the metabolic fate of molecules is paramount. Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope, has emerged as a powerful technique to achieve these goals. Deuterium (²H), a stable isotope of hydrogen, is a favored choice for this purpose due to its relative abundance and the significant mass difference it introduces, which is readily detectable by mass spectrometry.

Deuterated 2-methyl-2-propyl-1,3-propanediol, often with deuterium atoms strategically placed on the propyl group (2-methyl-2-(propyl-d7)-1,3-propanediol), is a key building block in the synthesis of isotopically labeled pharmaceuticals. Its primary non-deuterated form is a precursor to several drugs, most notably the anxiolytic meprobamate and the muscle relaxant carisoprodol.[1][2] Consequently, the deuterated analog is instrumental in studies involving these therapeutic agents.

This guide will explore the two primary applications of deuterated 2-methyl-2-propyl-1,3-propanediol:

-

As a precursor for the synthesis of deuterated internal standards for highly accurate and precise quantification of drugs and their metabolites by mass spectrometry.

-

In the generation of deuterated drug candidates to intentionally alter their metabolic profiles, leveraging the deuterium kinetic isotope effect (KIE).

Application I: The Gold Standard in Quantitative Analysis - Synthesis of Deuterated Internal Standards

The most prevalent application of deuterated 2-methyl-2-propyl-1,3-propanediol is in the synthesis of deuterated analogues of meprobamate and carisoprodol, which are then used as internal standards in quantitative bioanalysis.[3][4]

The Rationale: Why Deuterated Internal Standards?

In quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), an internal standard (IS) is crucial for accurate and precise measurements.[5] An ideal IS should behave chemically and physically as closely as possible to the analyte of interest throughout sample preparation and analysis. Deuterated compounds are considered the "gold standard" for internal standards in MS-based assays for several reasons:[5]

-

Similar Chemical and Physical Properties: Deuterated standards have nearly identical retention times in chromatography and similar extraction efficiencies to their non-deuterated counterparts.

-

Co-elution with Analyte: This minimizes the impact of matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5]

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.

Synthesis of Deuterated Meprobamate (A Proposed Route)

While specific proprietary synthesis methods may vary, a general and plausible route for the synthesis of deuterated meprobamate from deuterated 2-methyl-2-propyl-1,3-propanediol can be conceptualized based on established carbamate synthesis.

Diagram 1: Proposed Synthesis of Deuterated Meprobamate

Sources

- 1. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 3. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Safe Handling of 2-Methyl-d3-2-propyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Methyl-d3-2-propyl-1,3-propanediol, a critical internal standard in analytical and drug development workflows. As a deuterated analog, its physicochemical and toxicological properties are largely extrapolated from its non-deuterated counterpart, 2-Methyl-2-propyl-1,3-propanediol. This document synthesizes available data to ensure its safe and effective use in a laboratory setting.

Introduction and Applications

This compound is a stable, isotopically labeled form of 2-Methyl-2-propyl-1,3-propanediol. Its primary application is as an internal standard in quantitative analytical methods, such as mass spectrometry, for the determination of the active metabolite of several drugs, including the muscle relaxant carisoprodol.[1] The presence of deuterium atoms allows for its differentiation from the non-labeled compound, ensuring accurate quantification in complex biological matrices.[2]

Synthesis and Chemical Identity

The synthesis of this compound involves the introduction of three deuterium atoms at the methyl group of the parent molecule. This isotopic labeling does not significantly alter its chemical reactivity but provides a distinct mass signature for analytical purposes.

Physicochemical Properties

The physical and chemical properties of this compound are essentially identical to its non-deuterated form, with a slight increase in molecular weight due to the deuterium atoms.

| Property | Value | Source |

| Chemical Formula | C7H13D3O2 | [3] |

| Molecular Weight | 135.22 g/mol | [3] |

| Appearance | White to beige flakes or solid | [4][5] |

| Melting Point | 56-59 °C | [1] |

| Boiling Point | 123-125 °C at 20 mmHg | [6][7] |

| Flash Point | 130 °C (266 °F) - closed cup | [3] |

| Solubility | Soluble in water | [8] |

| CAS Number | 1185023-23-7 | [2] |

Toxicological Profile and Hazard Identification

The toxicological data for this compound is limited. Therefore, the hazard assessment is primarily based on the more extensively studied non-deuterated analogue, 2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2). The toxicological properties of this material have not been fully investigated.[4][9]

Acute Toxicity

The non-deuterated compound is considered harmful if swallowed.[4][5][10] Limited data suggests it may also be harmful in contact with skin and if inhaled.[5]

Irritation and Sensitization

-

Skin Irritation: May cause skin irritation.[4] Barely perceptible skin irritation was observed in human volunteers with the non-deuterated form.[11]

-

Respiratory Irritation: May cause respiratory tract irritation.[4]

-

Skin Sensitization: There was no evidence of skin sensitization in Guinea pigs for the non-deuterated compound.[11]

Chronic Toxicity and Carcinogenicity

No chronic effects have been documented for the deuterated compound. Studies on the non-deuterated analogue, including a 90-day oral study in rats and a two-generation reproduction study, found no consistent treatment-related adverse effects.[11] There is no evidence of mutagenicity, and it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[9][10][11]

GHS Hazard Classification

Based on aggregated data for the non-deuterated analogue, the following GHS hazard statements may apply[5]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Safe Handling and Storage Protocols

Adherence to proper laboratory procedures is essential to minimize risk when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[9]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Engineering Controls

-

Work in a well-ventilated area.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

Handling Procedures

-

Minimize dust generation and accumulation.[4]

Storage

First Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][9]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][12]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[6]

-

Environmental Precautions: Do not let the product enter drains.[6][9]

-

Containment and Cleanup: Sweep up and shovel the material into a suitable container for disposal.[9]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[10]

Visualized Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Safe Handling Workflow

Caption: Recommended workflow for the safe handling of this compound.

Conclusion

While this compound is an invaluable tool in modern analytical chemistry, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. By following the guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment.

References

- Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol - Cole-Parmer. (URL: )

- Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regul Toxicol Pharmacol. 2017. (URL: )

- Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-2-propyl-1,3-propanediol - ChemicalBook. (URL: )

- 2-Methyl-2-propyl-1,3-propanediol 98 78-26-2 - Sigma-Aldrich. (URL: )

- 2-METHYL-1,3-PROPANEDIOL. (URL: )

- 2-Methyl-1,3-propanediol SDS, 2163-42-0 Safety D

- 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem. (URL: )

- 2-Methyl-1,3-Propanediol (MP Diol) - Relic Chemicals. (URL: )

- SAFETY D

- 2-Methyl-2-propyl-1,3-propanediol - Wikipedia. (URL: )

- This compound | CAS No: 1185023-23-7 - Aquigen Bio Sciences. (URL: )

- SAFETY D

- 2-METHYL-1,3-PROPANEDIOL | 2163-42-0 - ChemicalBook. (URL: )

Sources

- 1. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS No: 1185023-23-7 [aquigenbio.com]

- 3. 2-甲基-2-丙基-1,3-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-METHYL-1,3-PROPANEDIOL | 2163-42-0 [chemicalbook.com]

- 8. manavchem.com [manavchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methyl-d3-2-propyl-1,3-propanediol: Properties and Applications in Bioanalytical Research

Introduction: The Role of Isotopically Labeled Internal Standards in Quantitative Bioanalysis